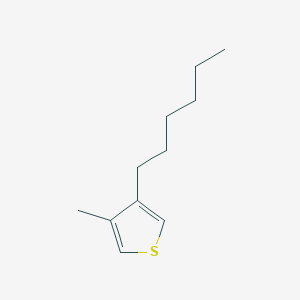

3-Hexyl-4-methylthiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

120344-22-1 |

|---|---|

Molecular Formula |

C11H18S |

Molecular Weight |

182.33 g/mol |

IUPAC Name |

3-hexyl-4-methylthiophene |

InChI |

InChI=1S/C11H18S/c1-3-4-5-6-7-11-9-12-8-10(11)2/h8-9H,3-7H2,1-2H3 |

InChI Key |

ACOKJXLXCHAZKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CSC=C1C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hexyl 4 Methylthiophene and Its Derived Polymers

Monomer Synthesis Strategies for 3-Hexyl-4-methylthiophene

The creation of the this compound monomer requires precise control over the substitution pattern on the thiophene (B33073) ring. This is typically achieved through multi-step synthetic routes that allow for the specific placement of the hexyl and methyl groups at the 3 and 4 positions, respectively.

Regioselective Functionalization of Thiophene Rings

The regioselective functionalization of thiophene is a cornerstone of synthesizing 3,4-disubstituted thiophenes. Classical approaches often involve condensation reactions or the subsequent functionalization of a pre-existing thiophene ring. mdpi.com More innovative methods have been developed that start from acyclic precursors and involve the heterocyclization of functionalized alkynes to form the thiophene ring with the desired substitution pattern. mdpi.com

For instance, a common strategy begins with a 3-substituted thiophene, where a directing group can guide the introduction of a second substituent at the 4-position. acs.org The choice of reagents and reaction conditions is critical to prevent the formation of undesired isomers, such as 2,4- or 2,5-disubstituted thiophenes. acs.org One approach involves the use of a blocking group at the 2-position of a 3-substituted thiophene to direct subsequent reactions to the 4- and 5-positions. beilstein-journals.org

Halogenation and Subsequent Cross-Coupling Approaches for Side Chain Introduction

A prevalent and effective method for introducing alkyl side chains onto a thiophene ring involves halogenation followed by a cross-coupling reaction. jcu.edu.au This process typically starts with the halogenation of a thiophene derivative, often using reagents like N-bromosuccinimide (NBS) or bromine (Br2), to introduce a halogen atom (usually bromine or iodine) at a specific position. cmu.edunih.gov

Following halogenation, a cross-coupling reaction, such as a Kumada or Suzuki coupling, is employed to introduce the alkyl side chains. jcu.edu.aunih.gov For the synthesis of this compound, this could involve a sequence where a 3-methylthiophene (B123197) is first halogenated at the 4-position. Subsequently, a Kumada coupling reaction with a hexyl Grignard reagent (hexylmagnesium bromide) in the presence of a nickel catalyst would introduce the hexyl group at the 4-position. Alternatively, a 3-halothiophene could be coupled with a methyl Grignard reagent, followed by functionalization at the 4-position and subsequent coupling with a hexyl Grignard reagent. The specific sequence is carefully chosen to maximize yield and regioselectivity. jcu.edu.au

Polymerization Techniques for Poly(this compound)

The polymerization of this compound monomers is a critical step in producing the corresponding polymer, which has applications in organic electronics. The method of polymerization significantly influences the polymer's properties, such as its molecular weight, polydispersity, and regioregularity.

Catalytic Chain-Growth Polymerization

Catalytic chain-growth polymerization methods are favored for synthesizing well-defined conjugated polymers like poly(this compound). These techniques allow for the controlled growth of polymer chains from an initiator, often leading to polymers with predictable molecular weights and narrow molecular weight distributions.

Kumada Catalyst Transfer Polymerization (KCTP) and its variant, Grignard Metathesis (GRIM) polymerization, are powerful chain-growth methods for synthesizing regioregular poly(3-alkylthiophene)s. nih.govbeilstein-journals.org The GRIM method is particularly noted for its simplicity, efficiency, and suitability for large-scale synthesis at room temperature. researchgate.net In this process, a dihalo-monomer, such as 2,5-dibromo-3-hexyl-4-methylthiophene, is reacted with a Grignard reagent like isopropylmagnesium chloride. ethz.chrsc.org This reaction forms a mixture of magnesium-thienyl regioisomers. beilstein-journals.org

The subsequent addition of a nickel catalyst, typically with a diphosphine ligand like Ni(dppp)Cl2, initiates the polymerization. beilstein-journals.orgrsc.org A key feature of KCTP is that the nickel catalyst remains associated with the growing polymer chain end, effectively "transferring" along the chain as new monomer units are added. tdl.orgrsc.org This "living" or quasi-living characteristic allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI), as well as the formation of block copolymers. nih.govrsc.orgcore.ac.uk The mechanism generally ensures a high degree of head-to-tail regioregularity, which is crucial for the polymer's electronic properties. tdl.orgrsc.org

| Polymerization Method | Key Features | Typical Catalyst | Advantages |

| Kumada Catalyst Transfer Polymerization (KCTP) | Chain-growth mechanism, catalyst remains with growing chain. tdl.orgrsc.org | Ni(dppp)Cl2 rsc.org | Controlled molecular weight, low PDI, high regioregularity, block copolymer synthesis. nih.govrsc.orgcore.ac.uk |

| Grignard Metathesis (GRIM) | Variant of KCTP, involves Grignard reagent for monomer activation. beilstein-journals.orgresearchgate.net | Ni(dppp)Cl2 rsc.org | Simple, efficient, scalable, room temperature reaction. researchgate.net |

Nickel- and palladium-based catalysts are widely used in cross-coupling polycondensation reactions to synthesize polythiophenes. nih.gov While both metals can catalyze the formation of C-C bonds, they often lead to different polymerization mechanisms and polymer properties.

Nickel-catalyzed polymerizations, particularly those using catalysts like Ni(dppe)Cl2, tend to proceed through a chain-growth mechanism, resulting in regioregular polymers with well-defined molecular weights and low polydispersity. tdl.orgrsc.org The catalyst acts as an initiator and stays with the growing chain. tdl.orgrsc.org

In contrast, palladium-mediated polymerizations often follow a step-growth mechanism. tdl.orgrsc.org The palladium catalyst can dissociate from the growing polymer chain, leading to a less controlled polymerization and polymers with lower regioregularity (often less than 80% head-to-tail couplings). tdl.orgrsc.org However, recent advancements in palladium-catalyzed direct arylation polymerization (DArP) have shown promise for creating high-quality polymers under milder conditions, sometimes promoted by directing groups on the monomer. rsc.org

The choice between nickel and palladium catalysts depends on the desired polymer characteristics. For highly regioregular and well-defined poly(this compound), nickel-catalyzed chain-growth methods like KCTP are generally preferred. tdl.orgrsc.org

| Catalyst Metal | Typical Polymerization Mechanism | Resulting Polymer Characteristics | Common Catalysts |

| Nickel | Chain-growth tdl.orgrsc.org | High regioregularity, low polydispersity, controlled molecular weight. tdl.orgrsc.org | Ni(dppp)Cl2, Ni(dppe)Cl2 rsc.orgtdl.org |

| Palladium | Step-growth tdl.orgrsc.org | Lower regioregularity, broader molecular weight distribution. tdl.orgrsc.org | Pd(PPh3)4, Pd(dppe)Cl2, Pd(OAc)2 nih.gov |

Oxidative Polymerization Pathways

Oxidative polymerization is a direct and common method for synthesizing polythiophenes. This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to couple monomer units. researchgate.netscielo.br The polymerization of 3-alkylthiophenes, including 3-hexylthiophene (B156222), with FeCl₃ generally yields polymers with high molecular weights and regioregularity in the range of 70-80%. scielo.br The reaction is often carried out in solvents like chloroform (B151607). scielo.brredalyc.org

The choice of solvent and reaction conditions can significantly impact the resulting polymer's characteristics. For instance, the polymerization of 3-hexylthiophene in chloroform tends to produce polymers with higher molecular weights compared to when dichloromethane (B109758) is used, although regioregularity may not be considerably affected. scielo.brredalyc.org The order of reagent addition is another critical parameter. In a "standard addition," the oxidant is added to the monomer, while in a "reverse addition," the monomer is added to the oxidant. The reverse addition method, originally described for 3-hexylthiophene, is widely used. nih.gov

Factors such as monomer concentration also play a role in determining the final polymer structure. Lower monomer concentrations have been shown to increase the head-to-tail (HT) linkage content, leading to higher regioregularity. redalyc.org While oxidative polymerization is a straightforward, single-step process, other methods like Grignard Metathesis (GRIM), McCullough, and Rieke methods can produce polymers with higher regioregularity, though they often require more complex, multi-step procedures and specific temperature conditions. scielo.br

Table 1: Effect of Solvent on Oxidative Polymerization of 3-Hexylthiophene

| Polymer ID | Solvent | Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Regioregularity (% HT) |

|---|---|---|---|---|

| PHTcl | Chloroform | High | High | ~70-80% |

| PHTdcm16 | Dichloromethane | Low | Low | ~70-80% |

Data synthesized from research findings. scielo.brredalyc.org

Direct Arylation Polymerization (DAP) Approaches

Direct Arylation Polymerization (DAP) has surfaced as a more atom-economical and sustainable alternative to conventional cross-coupling methods like Stille and Suzuki polymerizations for creating π-conjugated polymers. mdpi.com This method forms C-C bonds by directly coupling an aromatic C-H bond with an aromatic C-X bond (where X is a halide), bypassing the need for organometallic intermediates. mdpi.com

The first application of what would later be understood as a direct arylation reaction for polythiophene synthesis was reported in 1998, using 2-iodothiophenes and a Pd(OAc)₂ catalyst. mdpi.com Significant progress has since been made in optimizing DAP conditions to produce high-quality polymers with minimal defects, such as homocoupling or branching. mdpi.com For instance, the use of Herrmann's catalyst for the polymerization of 2-bromo-3-hexylthiophene (B1249596) has been demonstrated. mdpi.com

Researchers have focused on refining reaction parameters to enhance polymerization efficiency and control. The addition of bulky carboxylic acids, like pivalic acid (PivOH), has been shown to increase the molecular weight of poly(3-hexylthiophene) (P3HT). researchgate.net Furthermore, the development of catalyst systems, including palladium-silver co-catalysis, has expanded the scope of DAP. researchgate.net This method has been successfully used to synthesize a variety of polymers, including those based on thieno[3,2-b]thiophene (B52689) and various aryl bromides, leading to materials with high charge-carrier mobilities. rsc.org Oxidative direct arylation polymerization (oxi-DArP) is an emerging variation that has been applied to create random copolymers with high regioregularity without pre-activation of the monomers. rsc.org

Control over Polymer Architecture: Molecular Weight, Regioregularity, and End-Group Functionalization

The performance of polythiophene-based devices is intrinsically linked to the polymer's architecture, specifically its molecular weight, regioregularity, and the chemical nature of its chain ends.

Molecular Weight and Regioregularity: Control over molecular weight and achieving narrow molecular weight distributions are crucial for consistent material properties. nih.gov Kumada Catalyst Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a preferred method for synthesizing highly regioregular P3HT with controlled molecular weights. researchgate.netbeilstein-journals.org This chain-growth mechanism allows for the synthesis of well-defined polymers where the molecular weight can be predicted and polydispersities are low. researchgate.netscispace.com For example, using external initiators like cis-chloro(phenyl)(dppp)nickel(II) with a 1,3-bis(diphenylphosphino)propane (B126693) (dppp) ligand has enabled the synthesis of fully regioregular P3HT with controlled molecular weights and narrow distributions. nih.gov The molecular weight of P3HT has a direct correlation with its field-effect mobility, with mobility increasing significantly with higher molecular weights. stanford.edu Studies have shown that P3HT samples with regioregularity greater than 98% can be achieved. stanford.edu

End-Group Functionalization: Modifying the end-groups of polythiophenes opens up possibilities for creating new materials like block copolymers and for directing self-assembly. cmu.edu The controlled, chain-growth nature of GRIM polymerization is particularly amenable to end-capping. scispace.com By adding a Grignard reagent (RMgX) after a specific polymerization time, a variety of functional groups can be incorporated at the polymer chain ends. cmu.edu This technique has been used to introduce functionalities such as carboxylic acids, which can act as anchors to metal oxide surfaces like TiO₂ for photovoltaic applications. nih.govrsc.orgresearchgate.net The synthesis of P3HT with azide (B81097), amine, and carboxylic end groups has been achieved using corresponding functionalized nickel initiators. scispace.com

Table 2: Examples of End-Group Functionalization of Poly(3-hexylthiophene) (P3HT)

| Functional End-Group | Synthetic Method | Purpose/Application | Reference |

|---|---|---|---|

| Cyanoacrylic acid | GRIM followed by functionalization | Sensitizer for dye-sensitized solar cells (DSSCs) | nih.gov |

| Carboxylic acid (COOH) | GRIM, lithiation, and carboxylation | Anchoring to TiO₂ for solid-state solar cells | rsc.orgresearchgate.net |

| Azide, Amine | Polymerization with functionalized Ni initiators | Building blocks for block copolymers | scispace.com |

| Various R groups (via RMgX) | GRIM with Grignard reagent quenching | Creation of diverse functional polymers | cmu.edu |

This table summarizes various approaches to P3HT end-group functionalization based on cited research.

The precise control over these architectural parameters is essential for tailoring the properties of poly(this compound) derivatives for specific high-performance electronic and optoelectronic applications.

Chemical Derivatization and Post Polymerization Modification

Strategies for Functionalizing the Thiophene (B33073) Backbone of 3-Hexyl-4-methylthiophene Derivatives

Post-polymerization modification is a powerful strategy that allows for the introduction of diverse functional groups onto a pre-synthesized polymer backbone. This approach avoids potential complications where functional groups might interfere with the polymerization process itself.

One effective method involves the synthesis of a polymer with latent reactive sites. For instance, a regioregular poly-3-alkylthiophene can be synthesized to contain bromide groups along its backbone. ubc.ca These bromide sites serve as versatile handles for subsequent chemical transformations. The bromide can be converted into an azide (B81097) group, which then enables the use of highly efficient and specific "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of functional molecules. ubc.ca

Another prominent "click" chemistry approach applicable for backbone functionalization is the thiol-ene reaction. This method can be used to modify polymer films after they have been deposited. For example, polymers incorporating dialkene functionalities can be readily modified with molecules containing thiol groups. rsc.org This technique allows for the systematic tuning of surface properties, such as conductivity and wettability, without significantly altering the bulk morphology of the polymer film. rsc.org

Side Chain Engineering and its Impact on Polymer Properties

The hexyl and methyl side chains of the this compound monomer play a critical role in determining the properties of the resulting polymer. Engineering these side chains is a primary method for controlling solubility, solid-state packing, and electronic characteristics.

The length and structure of the alkyl side chain directly influence polymer dynamics and morphology. Molecular dynamics simulations and experimental data on poly(3-alkylthiophene)s (P3ATs) show that increasing the side chain length (e.g., from hexyl to dodecyl) can lead to faster motion of the polymer backbone. escholarship.org Conversely, reducing the side chain density has been shown to be beneficial for achieving higher electrical conductivity, likely due to improved carrier mobility between chains. rsc.org The regioregularity of the side chains—that is, the consistency of their head-to-tail coupling during polymerization—is paramount. A high degree of head-to-tail regioregularity allows the polymer chains to pack more closely in a planar structure, which is essential for efficient charge transport. mdpi.com Irregular side chain placement (head-to-head or tail-to-tail) disrupts this packing and significantly reduces carrier mobility. mdpi.com

Introducing polar functional groups onto the side chains can dramatically alter the polymer's properties. Adding such groups can cause a blue-shift in the material's optical absorption spectrum and can be used to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nsf.gov

| Side Chain Modification | Primary Impact | Resulting Polymer Property Change | Reference |

|---|---|---|---|

| Increased side chain length (e.g., hexyl to dodecyl) | Increased steric hindrance and backbone plasticity | Faster backbone dynamics; may decrease crystallinity and charge mobility. | escholarship.orgrsc.org |

| Introduction of polar groups (e.g., esters, alcohols) | Altered intermolecular forces and electronic character | Blue-shift in UV-vis absorption; modified HOMO/LUMO energy levels. | nsf.gov |

| Reduced side chain density | Enhanced interchain connectivity | Increased electrical conductivity due to improved carrier mobility. | rsc.org |

| High side chain regioregularity (Head-to-Tail) | Improved chain planarity and solid-state packing | Higher crystallinity and significantly enhanced charge carrier mobility. | mdpi.com |

Synthesis of Block and Graft Copolymers Incorporating this compound Units

Creating more complex polymer architectures, such as block and graft copolymers, allows for the combination of distinct properties from different polymer segments, leading to materials with novel functionalities and self-assembling behaviors.

Block Copolymers Block copolymers consist of two or more distinct polymer chains covalently linked together. Their synthesis often relies on living or controlled polymerization techniques that maintain an active catalyst at the end of the growing polymer chain. Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful method for synthesizing well-defined polythiophenes. mdpi.com This living chain-growth mechanism allows for the sequential addition of different monomers to create block copolymers. mdpi.comcore.ac.uk For example, a "rod-coil" block copolymer like poly(3-hexylthiophene)-b-poly(methyl methacrylate) (P3HT-b-PMMA) can be synthesized by using a P3HT chain to initiate the polymerization of the second "coil" block. mdpi.com Similarly, all-conjugated "rod-rod" block copolymers, such as poly(3-hexylthiophene)-b-poly(benzotriazole) (P3HT-b-PBTz), can be prepared by the sequential addition of the respective thiophene and benzotriazole (B28993) monomers. mdpi.com

| Block Copolymer Type | Example | Synthetic Method | Reference |

|---|---|---|---|

| Rod-Coil | Poly(3-hexylthiophene)-b-poly(methyl methacrylate) (P3HT-b-PMMA) | End-functionalized P3HT initiates polymerization of MMA. | mdpi.com |

| Rod-Rod (Donor-Acceptor) | Poly(3-hexylthiophene)-b-poly(benzotriazole) (P3HT-b-PBTz) | Sequential monomer addition via GRIM polymerization. | mdpi.com |

| Rod-Rod (All-Conjugated) | P3HT-b-poly(naphthalene bisimide) (P3HT-PNBI-P3HT) | Quasi-living Grignard metathesis and Yamamoto coupling. | acs.org |

| Rod-Coil | Poly(3-hexylthiophene)-b-polyethylene (P3HT-b-PE) | Ring-opening metathesis polymerization (ROMP) from olefin-terminated P3HT. | mdpi.com |

Graft Copolymers Graft copolymers feature a main polymer backbone with side chains composed of a different polymer. There are three primary strategies for their synthesis:

Grafting-from : Side chains are grown from initiation sites along a polymer backbone. For instance, P3HT chains can be grown from a macroinitiator backbone, such as poly(4-vinylpyridine)-block-poly(4-iodo-styrene), using KCTP. mdpi.comacs.org

Grafting-onto : Pre-synthesized side chains are attached to a functionalized polymer backbone. mdpi.com This involves coupling reactions between the end-group of the P3HT chain and reactive sites on the main chain.

Grafting-through : This method involves the polymerization of macromonomers, which are monomers that already have a polymer chain (in this case, P3HT) attached. mdpi.com

A notable example is the synthesis of gelatin-graft-poly(3-hexylthiophene) (Gel-g-P3HT), where P3HT chains are covalently grafted onto the biopolymer gelatin. This creates a conductive and biodegradable material suitable for applications in transient electronics. nih.gov All-conjugated graft copolymers have also been synthesized by growing P3HT side chains from n-type (electron-accepting) or p-type (electron-donating) backbones via KCTP, which allows for precise control over the number and length of the grafted chains. researchgate.net

Advanced Spectroscopic Characterization of 3 Hexyl 4 Methylthiophene and Its Polymeric Forms

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and polymers. mdpi.com It provides detailed information about the molecular structure, connectivity, and dynamics by probing the magnetic properties of atomic nuclei. mdpi.com For 3-hexyl-4-methylthiophene and its polymer, both proton (¹H) and carbon-¹³ (¹³C) NMR are utilized to confirm the chemical structure and, crucially for the polymer, to assess the degree of regioregularity.

The polymerization of asymmetrically substituted thiophenes like this compound can result in different coupling patterns between monomer units. The most desirable of these is the head-to-tail (HT) linkage, which leads to a more planar polymer backbone, enhanced π-π stacking, and consequently, superior charge transport properties. Head-to-head (HH) and tail-to-tail (TT) couplings introduce steric hindrance, twisting the polymer backbone and disrupting conjugation.

¹H-NMR spectroscopy is a primary method for quantifying the percentage of HT couplings. researchgate.net In poly(this compound), the signal for the α-methylene protons (-CH₂-) of the hexyl group directly attached to the thiophene (B33073) ring is particularly sensitive to the coupling arrangement. scispace.com In a perfect HT configuration, this signal appears as a distinct triplet at approximately 2.8 ppm. The presence of HH couplings introduces additional, more complex signals in the 2.4–2.9 ppm region. scispace.com By integrating the areas of the peaks corresponding to the different coupling arrangements, the regioregularity can be precisely calculated. researchgate.net

¹³C NMR provides complementary information, offering insights into the carbon skeleton. The chemical shifts of the carbons within the thiophene ring are sensitive to the polymer's regiochemistry.

Below are the expected NMR chemical shifts for the monomer and the polymer.

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound and Regioregular poly(this compound) in CDCl₃.

| Assignment | Monomer ¹H (ppm) | Polymer ¹H (ppm) | Monomer ¹³C (ppm) | Polymer ¹³C (ppm) |

| Thiophene H-2/H-5 | ~6.8-7.2 | ~6.97 (s) | ~120-128 | ~128.7 |

| Hexyl α-CH₂ | ~2.5 (t) | ~2.80 (t) | ~30.0 | ~30.5 |

| Hexyl β-CH₂ | ~1.6 (m) | ~1.70 (m) | ~31.7 | ~31.6 |

| Hexyl γ,δ,ε-CH₂ | ~1.3 (m) | ~1.3-1.4 (m) | ~22.6-29.5 | ~22.6-30.0 |

| Hexyl ω-CH₃ | ~0.9 (t) | ~0.91 (t) | ~14.1 | ~14.1 |

| Thiophene C4-CH₃ | ~2.1 (s) | ~2.25 (s) | ~15.0 | ~16.2 |

| Thiophene C2 | ~122.0 | ~133.8 | ||

| Thiophene C3 | ~139.0 | ~140.1 | ||

| Thiophene C4 | ~130.0 | ~130.6 | ||

| Thiophene C5 | ~125.0 | ~128.7 |

Note: Data is based on typical values for 3-alkylthiophenes and may vary slightly based on solvent and experimental conditions. The polymer data assumes a high degree of head-to-tail regioregularity.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecules. mdpi.com These methods are highly sensitive to the chemical structure, conformation, and intermolecular interactions within a material, making them ideal for studying conjugated polymers. nih.govkoreascience.kr

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. In poly(this compound), characteristic peaks confirm the presence of specific functional groups. The C-H stretching vibrations of the hexyl side chain are observed in the 2850-2960 cm⁻¹ region. mdpi.com The aromatic C=C stretching of the thiophene ring gives rise to a key peak around 1460 cm⁻¹, which is indicative of the conjugated backbone. nih.gov Another important band is the C-S out-of-plane bending vibration in the 720-820 cm⁻¹ range, which can provide information on the substitution pattern and ordering. mdpi.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. kyushu-u.ac.jp Due to the strong electron-phonon coupling in conjugated systems, the Raman spectra of polythiophenes are dominated by modes associated with the π-conjugated backbone. mdpi.comkyushu-u.ac.jp The most prominent peaks are the symmetric Cα=Cβ stretching mode around 1445 cm⁻¹ and the Cβ-Cβ stretching mode around 1380 cm⁻¹. koreascience.kr The position and width of these peaks are highly sensitive to the effective conjugation length of the polymer chains; a shift to lower wavenumbers and a narrowing of the peaks typically indicate a longer, more ordered conjugation path. kyushu-u.ac.jp

Interactive Table 2: Key Vibrational Modes for poly(this compound).

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

| ~2924 | Asymmetric C-H stretch (hexyl) | FTIR |

| ~2854 | Symmetric C-H stretch (hexyl) | FTIR |

| ~1510 | Asymmetric C=C stretch (thiophene ring) | FTIR |

| ~1460 | Symmetric C=C stretch (thiophene ring) | FTIR / Raman |

| ~1378 | C-C intra-ring stretch | Raman |

| ~820 | C-H out-of-plane bend (ring) | FTIR |

Source: Data adapted from studies on poly(3-hexylthiophene). koreascience.krmdpi.com

Electronic Absorption and Emission Spectroscopy: UV-Visible and Photoluminescence

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopies are used to investigate the electronic transitions within the material. nih.gov

UV-Vis spectroscopy of a conjugated polymer like P3HMT reveals the energy of the π-π* electronic transition. In solution, P3HMT typically shows a maximum absorption (λ_max) in the range of 430-460 nm. researchgate.net When cast into a thin film, intermolecular interactions and increased ordering of the polymer chains lead to a red-shift in the absorption spectrum, with λ_max often moving to 510-530 nm. scispace.com Well-defined vibronic shoulders, typically appearing at ~550 nm and ~600 nm in films, are a hallmark of significant interchain ordering and semi-crystallinity. scispace.comuobasrah.edu.iq

Photoluminescence (PL) spectroscopy provides information about the emissive properties of the material following photoexcitation. The PL spectrum is typically mirror-imaged to the absorption spectrum. For P3HMT films, the emission spectrum shows a main peak around 575-595 nm, with a vibronic shoulder at a longer wavelength (~610 nm). nih.govuobasrah.edu.iq The energy difference between the absorption edge and the emission peak is known as the Stokes shift. A PL quenching, or a decrease in emission intensity, can indicate efficient charge transfer or the presence of non-radiative decay pathways, which is a critical factor in photovoltaic applications. mdpi.com

Interactive Table 3: Electronic Spectroscopy Data for poly(this compound).

| Technique | Sample Form | Peak Wavelength (nm) | Associated Transition |

| UV-Vis Absorption | Solution | ~450 | π-π |

| UV-Vis Absorption | Thin Film | ~525, ~550 (shoulder), ~600 (shoulder) | π-π with vibronic structure |

| Photoluminescence | Thin Film | ~580, ~610 (shoulder) | Radiative recombination (emission) |

Source: Data adapted from studies on poly(3-hexylthiophene). scispace.comnih.govuobasrah.edu.iq

X-ray Spectroscopic Techniques for Electronic Structure and Molecular Orientation

X-ray spectroscopic techniques, such as NEXAFS and XPS, use high-energy photons to probe the core-level electrons of atoms, providing element-specific information about the electronic structure, chemical composition, and molecular orientation. lu.se

NEXAFS spectroscopy involves the excitation of a core-level electron to an unoccupied molecular orbital. acs.org By tuning the incident X-ray energy across an absorption edge (e.g., Carbon K-edge at ~285 eV), a spectrum of these transitions is obtained. This technique is highly sensitive to the local bonding environment and the orientation of the molecules relative to the polarized X-ray beam. acs.org For P3HMT films, analysis of the C K-edge NEXAFS spectrum allows for the differentiation of C 1s → π* and C 1s → σ* transitions. The intensity of the π* resonance, which arises from the conjugated thiophene rings, shows a strong dependence on the angle of the incident X-rays. This dichroism can be used to determine the average orientation of the polymer backbones on a substrate, revealing whether they adopt a "face-on" or "edge-on" packing motif. acs.org

XPS is a surface-sensitive quantitative technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. mit.edu It is used to determine the elemental composition of a sample and the chemical states of the constituent atoms. researchgate.net For P3HMT, XPS spectra typically show peaks for Carbon (C 1s), Sulfur (S 2p), and sometimes Oxygen (O 1s) if surface oxidation has occurred. The high-resolution C 1s spectrum can be deconvoluted into components representing the carbons of the thiophene ring and the aliphatic hexyl side chain. The S 2p core-level spectrum is particularly important; its binding energy (around 164 eV) is characteristic of the sulfur atom in the thiophene ring. researchgate.net The appearance of higher binding energy components in the S 2p spectrum (166-169 eV) is a clear indicator of sulfur oxidation to sulfoxide, sulfone, or sulfonate species, which can occur during device operation and degradation. researchgate.net

Interactive Table 4: Typical XPS Core-Level Binding Energies for poly(this compound).

| Core Level | Binding Energy (eV) | Assignment |

| C 1s | ~284.8 | C-C/C-H (aliphatic/aromatic) |

| S 2p₃/₂ | ~164.0 | S-C (thiophene) |

| S 2p (oxidized) | 166-169 | S-O (sulfoxide, sulfone) |

Source: Data adapted from XPS studies of poly(3-hexylthiophene). researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Charge Carrier Investigation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and indispensable spectroscopic technique for the investigation of materials with unpaired electrons. rsc.orgtechniques-ingenieur.fr In the context of conjugated polymers such as poly(this compound) and its analogs, EPR spectroscopy is uniquely suited to directly detect and characterize paramagnetic charge carriers, primarily polarons, which possess a single unpaired electron (spin = 1/2). bruker.comresearchgate.net This technique provides profound insights into the generation, nature, concentration, and dynamics of these charge carriers, which are fundamental to the electronic properties of these materials. rsc.orgresearchgate.net

Upon doping (either chemically or electrochemically) or photoexcitation, charge carriers are introduced into the polymer backbone. In the case of p-doping, electrons are removed, creating positively charged, mobile radical cations known as polarons (P+•). These species are paramagnetic and thus EPR-active. acs.org Further oxidation can lead to the formation of spin-less, diamagnetic dications called bipolarons, which are EPR-silent. acs.org The ability of EPR to unambiguously detect paramagnetic species allows for a detailed study of the evolution of charge carriers within the polymer. bruker.com

Light-induced EPR (LEPR) studies, particularly on related poly(3-alkylthiophenes) like poly(3-hexylthiophene) (P3HT), have been instrumental in characterizing photo-generated charge carriers. nih.govresearchgate.net In composites of P3HT with electron acceptors like fullerene derivatives, illumination leads to charge separation, forming a positively charged polaron on the polymer chain and a negatively charged radical anion on the fullerene. awardspace.usawardspace.us EPR spectroscopy can separately identify and characterize these two distinct paramagnetic species. nih.govresearchgate.net

The key parameters obtained from an EPR spectrum are the g-value, the linewidth (ΔB), and the signal intensity, which is proportional to the spin concentration. The g-value is characteristic of the electronic environment of the unpaired electron. For polarons in polythiophenes, the g-value is typically close to that of a free electron (g ≈ 2.0023), with slight variations due to spin-orbit coupling. researchgate.net The linewidth of the EPR signal provides information about the dynamics and interactions of the charge carriers. researchgate.netresearchgate.net For instance, the motion of polarons along the polymer chain can lead to a narrowing of the EPR signal. nih.gov

Detailed research on poly(3-hexylthiophene) has provided specific magnetic resonance parameters for the photo-induced polarons. These findings serve as a crucial reference for understanding the behavior of charge carriers in structurally similar polymers like poly(this compound).

Interactive Table: EPR Parameters for Positive Polarons in Poly(3-hexylthiophene)/Fullerene Composites

The following table presents typical EPR parameters for positively charged polarons (P+•) observed in poly(3-hexylthiophene) (P3HT) composites. This data is derived from light-induced EPR studies and provides a benchmark for the characterization of charge carriers in substituted polythiophenes.

| Parameter | Typical Value/Behavior | Significance | Source(s) |

| g-value | ~2.0025 | Indicates the polaron is a carbon-centered radical with minor spin-orbit coupling, characteristic of π-conjugated systems. | nih.govresearchgate.net |

| Linewidth (ΔB) | Varies with temperature and morphology | Reflects spin relaxation processes and charge carrier dynamics. Narrower lines often suggest more mobile polarons. | researchgate.netresearchgate.netresearchgate.net |

| Spin Concentration | Increases with doping level or light intensity | Directly proportional to the number of polarons. Allows for quantification of charge carrier density. | researchgate.netacs.org |

| Temperature Dependence of Susceptibility (χ) | Follows Curie or Pauli-like behavior | Distinguishes between localized (Curie) and delocalized/metallic (Pauli) charge carriers. Transitions from Curie to Pauli behavior are seen with increased doping. | researchgate.net |

Investigation of Supramolecular Assembly, Morphology, and Crystallinity

X-ray Diffraction (XRD) Studies for Crystalline Order and Interchain Spacing

X-ray diffraction (XRD) is a fundamental technique for probing the crystalline structure of semi-crystalline polymers like poly(3-hexylthiophene). osti.govuobasrah.edu.iq By analyzing the diffraction patterns, it is possible to determine the degree of crystallinity, the orientation of polymer chains relative to a substrate, and the spacing between these chains. osti.govsemanticscholar.org

In thin films of regioregular P3HT, XRD patterns typically show a prominent diffraction peak at a low 2θ angle (around 5.4°), which corresponds to the (100) plane. uobasrah.edu.iq This peak is associated with the lamellar stacking of the polymer backbones, separated by the hexyl side chains. uobasrah.edu.iqmdpi.com The d-spacing calculated from this peak provides the interchain distance in the lamellar direction. The presence of higher-order (200), (300) peaks indicates a high degree of crystalline order. Another important feature is the (010) peak, which relates to the π-stacking distance between adjacent thiophene (B33073) rings and is crucial for charge transport. stanford.edu

The degree of crystalline order is significantly affected by the polymer's regioregularity and processing conditions. semanticscholar.org For instance, thermal annealing has been shown to substantially improve the crystallinity of P3HT films. rsc.org This process allows the polymer chains more mobility to self-organize into more ordered domains, resulting in sharper and more intense diffraction peaks. rsc.orgosti.gov Grazing incidence X-ray diffraction (GIXRD) is a particularly powerful variant for thin-film analysis, as it can distinguish between in-plane and out-of-plane ordering of the polymer chains. semanticscholar.org Resonant X-ray diffraction experiments at the sulfur K-edge have been used to resolve the tilting of the planar backbones of crystalline P3HT within the unit cell. rsc.org

Microscopic Techniques: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM)

Microscopic techniques are essential for visualizing the surface and bulk morphology of polymer films, providing direct evidence of the structures inferred from XRD. azom.com

Atomic Force Microscopy (AFM) is widely used to characterize the surface topography of thin films with nanoscale resolution. spectraresearch.com AFM images can reveal the texture, roughness, and grain structure of the film surface. researchgate.netresearchgate.net For P3HT, AFM studies have shown that films can consist of nanofibrillar structures, where the fibrils are composed of crystalline polymer chains. researchgate.net The size and connectivity of these crystalline domains are critical for charge transport. manchester.ac.uk AFM can also be operated in different modes, such as phase imaging, to distinguish between crystalline and amorphous regions on the surface. stanford.edu

Scanning Electron Microscopy (SEM) provides information on the surface morphology over larger areas than AFM. uni-bayreuth.de SEM images of P3HT films can show the presence of larger-scale features, aggregates, and defects. researchgate.net In studies of P3HT blends, SEM is useful for observing the phase separation between the polymer and other components.

Transmission Electron Microscopy (TEM) allows for the investigation of the internal structure of the film. By analyzing thin cross-sections of the material, TEM can reveal the morphology beneath the surface, such as the distribution of crystalline domains within the amorphous matrix. researchgate.net Bright-field TEM has been used to confirm the improvement of P3HT crystallinity in films. researchgate.net

Influence of Processing Conditions on Film Morphology

The final morphology of a polythiophene film is not an intrinsic property of the material but is heavily dependent on the processing conditions used during its fabrication. mdpi.com Controlling these conditions is a key strategy for optimizing device performance.

Solvent Choice: The solvent from which the polymer film is cast plays a critical role. Solvents with higher boiling points (e.g., trichlorobenzene) evaporate more slowly, allowing the polymer chains more time to self-organize into a more ordered, crystalline structure before the film solidifies. stanford.edumanchester.ac.uk In contrast, rapid evaporation from low-boiling-point solvents like chloroform (B151607) can trap the polymer chains in a more disordered state. stanford.edu The choice of solvent also influences the polymer's conformation in solution, which in turn affects the final film morphology. mdpi.com

Deposition Method: Techniques like spin coating, dip coating, and drop casting result in different film morphologies. mdpi.com Spin coating is a rapid process that can lead to non-equilibrium structures, while slower methods like drop casting or dip coating can yield films with higher crystallinity. stanford.edumdpi.com

Post-Deposition Annealing: Thermal annealing, which involves heating the film to a temperature above its glass transition temperature, is a widely used method to improve film morphology and crystallinity. osti.govresearchgate.net Annealing enhances the mobility of polymer chains, allowing for the growth of larger crystalline domains and a reduction in structural defects. rsc.orgmanchester.ac.uk Similarly, solvent vapor annealing, where the film is exposed to a solvent atmosphere, can also promote molecular ordering and the formation of crystalline nanowires. mdpi.com

Self-Assembly Phenomena in Solution and Solid State

The ability of conjugated polymers like P3HT to self-assemble into ordered supramolecular structures is fundamental to their functionality. nih.gov This self-assembly is driven by non-covalent interactions, primarily π-π stacking between the aromatic backbones of adjacent polymer chains.

Solution-State Assembly: In poor or marginal solvents, P3HT chains tend to aggregate and self-assemble into high-aspect-ratio nanostructures, often referred to as nanofibers or nanowires. nih.gov This process can be controlled by factors such as polymer concentration, solvent quality, and temperature. researchgate.net The formation of these ordered aggregates in solution can be detected by changes in the UV-vis absorption spectrum, where a red-shift and the appearance of vibronic shoulders indicate interchain interactions and a more planar, ordered conformation. mdpi.com These pre-formed aggregates can then be deposited to create films with a high degree of order. nih.gov The specific sequence of monomer units (regioregularity) has been shown to be a key factor governing the kinetics of self-assembly. rsc.org

Solid-State Assembly: In the solid state, self-assembly manifests as the crystallization of the polymer into lamellar structures, as discussed in the XRD section. The polymer chains fold and stack to form crystalline domains (lamellae) that are embedded in a matrix of amorphous, disordered chains. osti.govosti.gov The hexyl side chains play a crucial role in this process, mediating the inter-chain spacing and facilitating the organization of the rigid backbones. The interplay between polymer-polymer interactions and polymer-substrate interactions governs the final orientation and structure of the self-assembled thin film. researchgate.net This hierarchical ordering from the molecular level to the macroscopic film morphology is what ultimately determines the material's performance in electronic devices.

Computational Chemistry and Theoretical Modeling of 3 Hexyl 4 Methylthiophene Systems

Density Functional Theory (DFT) for Electronic Structure, Conformation, and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying thiophene-based materials. mpg.de It allows for the calculation of various properties, including molecular orbital energies, electron density distributions, and conformational energies, which are crucial for predicting the optoelectronic behavior of materials derived from 3-hexyl-4-methylthiophene. mpg.deresearchgate.net

Electronic Structure and Conformation: DFT calculations have been extensively applied to oligomers and polymers of 3-hexylthiophene (B156222) to determine their fundamental electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key predictor of the material's electronic band gap. researchgate.net Studies often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G* to optimize molecular geometries and calculate these energy levels. researchgate.netresearchgate.net

The conformation of the thiophene (B33073) backbone is a critical determinant of the electronic properties. DFT studies show that while a planar conformation maximizes π-conjugation, leading to a smaller band gap, steric hindrance between the hexyl side chains and the thiophene rings can induce twisting. iyte.edu.tr Calculations on thiophene oligomers have shown that in solution, a twisted conformation with a dihedral angle of about 40° is often favored, whereas in the solid state, inter-chain interactions promote a more planar structure. researchgate.net This planarity is essential for efficient charge transport in devices.

| Oligomer | Method | Property | Calculated Value | Reference Finding |

|---|---|---|---|---|

| Methyl-terthiophene | DFT (B3LYP/6-31g(d)) | Minimum Energy Conformation (Dihedral Angles) | (45°, 315°) | The global minimum energy conformation is a twisted structure. iyte.edu.tr |

| Oligo(3-hexylthiophene) | DFT/TD-DFT | Favored Conformation in Solution (Dihedral Angle) | ~40° | In contrast to the solid state, chains in solution adopt a significantly twisted backbone. researchgate.net |

| Polythiophene Oligomers | DFT (B3LYP/6-31G*) | Band Gap Trend | Decreases with increasing oligomer length | Extrapolation of HOMO-LUMO energies from oligomers provides reasonable predictions for the polymer band gap. researchgate.net |

Reaction Mechanisms: DFT is also employed to model reaction mechanisms, such as the photo-oxidation that leads to device degradation. researchgate.net By calculating the energy barriers for various reaction pathways, researchers can identify the most likely degradation processes. For instance, theoretical studies on P3HT have investigated its reaction with oxidizing agents like hydroxyl radicals (OH˙) and peroxyl radicals (ROO˙). researchgate.net These calculations suggest that an attack by a peroxyl radical on the polymer backbone via the side chain presents a low-energy pathway for degradation, while a direct attack on the sulfur atom is less thermodynamically favorable. researchgate.net Understanding these mechanisms is vital for designing more stable materials.

Molecular Dynamics (MD) Simulations for Aggregation and Morphological Prediction

While DFT is excellent for analyzing individual molecules or small oligomers, Molecular Dynamics (MD) simulations are essential for studying the collective behavior of thousands or even millions of atoms over time. This makes MD the preferred method for investigating the aggregation of polymer chains and predicting the large-scale morphology of thin films, which are critical for device performance. researchgate.net

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For conjugated polymers like P3HT, specialized force fields have been developed by deriving parameters from more accurate ab initio calculations to correctly model torsional potentials and atomic charges. researchgate.net These simulations can model the transition from individual polymer chains in solution to aggregated structures in the solid state. researchgate.net

Aggregation and Morphology: Simulations show that P3HT chains self-assemble into ordered structures, often forming lamellar stacks with the conjugated backbones engaged in π-stacking. nih.gov The hexyl side chains play a crucial role in this process, mediating solubility and influencing the final packing structure. researchgate.net MD simulations have successfully predicted that at room temperature, crystalline P3HT features planar backbones with the hexyl side chains twisted away from the backbone plane. researchgate.net

| Property | Simulation Type | Predicted Value | Reference Finding |

|---|---|---|---|

| Mass Density (300 K) | Atomistic MD | 1.05 g/cm³ | The calculated density for crystalline P3HT is in good agreement with experimental values. researchgate.net |

| Melting Temperature | Atomistic MD | 490 K | Validated force fields can accurately predict thermal properties. researchgate.net |

| Glass Transition Temperature (20-mer) | Atomistic MD | 300 K | Simulations can capture the behavior of amorphous phases of the polymer. researchgate.net |

| Phase Transition (DiPBI subsystem) | Coarse-Grained MD | 700 - 900 K | CG simulations suggest a solid-to-liquid phase transition for guest molecules within the P3HT matrix. researchgate.net |

Theoretical Studies on Charge Transport Mechanisms within Conjugated Systems

The ability of a material to conduct charge is fundamental to its function in an electronic device. Theoretical models are crucial for elucidating the mechanisms of charge transport in conjugated systems like P3HT, which are typically classified as organic semiconductors. researchgate.net The transport in these materials is complex, falling between the perfect band transport of crystalline inorganic semiconductors and the localized hopping transport of disordered materials. wikipedia.org

Theoretical models describe charge movement as either "band-like," where charge carriers are delocalized over the polymer chain, or as "hopping," where charges are localized on specific sites and move via thermally activated jumps between adjacent molecules or chain segments. wikipedia.orgrsc.org In semi-crystalline polymers like P3HT, both mechanisms can coexist. Transport is efficient (band-like) along the planar, conjugated backbone of a crystalline region but is limited by hopping between chains or across disordered amorphous regions. researchgate.net

Key parameters that govern charge transport, and which can be estimated theoretically, include:

Reorganization Energy: The energy required to distort the molecular geometry upon addition or removal of a charge. A lower reorganization energy facilitates faster charge transfer.

Charge Transfer Integral (or Electronic Coupling): A measure of the electronic interaction between adjacent molecules or segments. A larger value indicates stronger coupling and more efficient charge transfer. researchgate.net

Calculations show that these parameters are highly sensitive to the mutual arrangement and distance between polymer chains, emphasizing the critical role of morphology. researchgate.net For instance, the high charge carrier mobility observed in some P3HT films is attributed to well-ordered, edge-on molecular orientations that facilitate efficient π-stacking and inter-chain charge transfer. researchgate.net Studies of P3HT blends have shown that high hole and electron mobilities in the order of 10⁻³ to 10⁻² cm²/Vs can be achieved. arxiv.org

Modeling of Photoinduced Processes and Excited States

Understanding what happens after a material absorbs light is the focus of photochemistry and is critical for applications in solar cells and photodetectors. rsc.org Theoretical modeling of photoinduced processes in systems like P3HT investigates the creation and subsequent fate of excited states. researchgate.netnih.gov

When a photon is absorbed, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair known as an exciton (B1674681). researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the energies of these excited states and to simulate optical absorption spectra. researchgate.netiyte.edu.tr

Following initial excitation, the system undergoes complex dynamics. The exciton can decay back to the ground state (releasing light or heat), or it can dissociate into free charge carriers. In conjugated polymers, the strong coupling between electronic and nuclear motions means that the creation of a charge is often accompanied by a local distortion of the polymer backbone, forming a quasi-particle known as a polaron (a radical cation) or, if two charges are paired, a bipolaron. aps.org

Theoretical models have been developed to describe the formation of polarons from photoexcited polaron pairs, showing that this process is thermally activated and influenced by molecular motion, such as the twisting of thiophene rings. researchgate.net Simulations using methods like surface hopping molecular dynamics can trace the ultrafast deactivation pathways of excited states in thiophene and its oligomers, revealing the importance of specific motions like ring puckering in these processes. rsc.org These theoretical insights are essential for understanding charge generation efficiency and photostability in optoelectronic devices. rsc.orgresearchgate.net

Academic Research Applications and Future Perspectives

Design Principles for Organic Electronic and Optoelectronic Devices Utilizing Poly(3-hexyl-4-methylthiophene)

The design of efficient organic electronic and optoelectronic devices is intrinsically linked to the chemical structure and resulting solid-state morphology of the active polymer layer. For polythiophenes like P3HMT, key design principles revolve around controlling regioregularity, molecular weight, and crystallinity, which collectively determine the material's charge transport and optical properties. nih.govresearchgate.net

Regioregularity and Molecular Weight: The arrangement of the alkyl side chains along the polymer backbone (regioregularity) is crucial. A high degree of regioregularity, typically head-to-tail coupling, promotes planarization of the polymer backbone, facilitating strong π-π stacking between chains. ethz.ch This intermolecular interaction is essential for efficient charge transport. The molecular weight of the polymer also plays a significant role; higher molecular weights can lead to more interconnected pathways for charge carriers, enhancing mobility. aip.org Research on P3HT has shown that both field-effect mobility and bulk conductivity increase with molecular weight. aip.org It is anticipated that similar principles will apply to P3HMT, where precise control over the polymerization process to achieve high regioregularity and optimal molecular weight will be critical for device performance. researchgate.net

Crystallinity and Morphology: The ability of the polymer to self-assemble into ordered, crystalline domains is a key factor for high charge carrier mobility. mdpi.com The crystalline structure of P3HT, for instance, has been extensively studied and is known to adopt specific packing motifs (e.g., "edge-on" orientation) that are favorable for in-plane charge transport in devices like field-effect transistors. mdpi.comrsc.org The morphology of the polymer film, including the size and interconnectivity of these crystalline domains, is influenced by processing conditions such as the choice of solvent, deposition technique, and post-deposition treatments like thermal annealing. wikipedia.org For P3HMT, the additional methyl group may alter the packing and crystallinity compared to P3HT, potentially leading to different optimal processing conditions.

Block Copolymers: A promising design strategy involves the synthesis of block copolymers incorporating a P3HMT segment. nih.govtheses.fr These materials can self-assemble into well-defined nanostructures, which can be advantageous for applications like organic photovoltaics where a controlled donor-acceptor interface is required. mdpi.comtheses.fr By combining the semiconducting properties of P3HMT with the properties of another polymer block (e.g., an insulating coil or an electron-accepting polymer), the morphology and electronic properties of the resulting material can be finely tuned.

Role in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Polythiophenes are among the most studied classes of polymers for OPVs and OFETs due to their favorable semiconducting properties. nih.govresearchgate.net P3HT, in particular, has been a benchmark material in these fields for many years. ethz.chresearchgate.net

Organic Photovoltaics (OPVs): In OPVs, a blend of an electron-donating polymer and an electron-accepting material (often a fullerene derivative like PCBM) forms the active layer. wikipedia.orgcsic.es The polymer absorbs sunlight to create excitons (bound electron-hole pairs), which then need to diffuse to the donor-acceptor interface to be separated into free charges. rsc.org The efficiency of this process depends on the polymer's absorption spectrum, exciton (B1674681) diffusion length, and the morphology of the blend. rsc.org

P3HT-based solar cells have achieved power conversion efficiencies (PCEs) of several percent. nih.govosti.gov The performance of these devices is highly dependent on the nanostructure of the P3HT:PCBM blend, which can be optimized through thermal annealing or the use of solvent additives. wikipedia.org It is expected that P3HMT could also function as a donor material in OPVs. The methyl group in P3HMT might influence its energy levels (HOMO and LUMO) and its miscibility with acceptor materials, potentially leading to different device characteristics compared to P3HT. Research into P3HMT-based OPVs would involve optimizing the blend morphology and exploring different acceptor materials to maximize device performance.

Organic Field-Effect Transistors (OFETs): In an OFET, the polymer acts as the active semiconductor layer, where the flow of charge between the source and drain electrodes is modulated by a gate voltage. The performance of an OFET is primarily characterized by its charge carrier mobility and the on/off ratio. High mobility requires efficient charge transport through the semiconductor, which is facilitated by a high degree of crystallinity and ordered molecular packing. aip.org

P3HT has been used to fabricate OFETs with mobilities as high as 0.1 cm²/Vs. aip.org The performance of P3HT-based OFETs is known to be sensitive to the processing conditions and the interface between the semiconductor and the dielectric layer. researchgate.netresearchgate.net Introducing an interfacial layer, such as graphene oxide, has been shown to improve the performance of P3HT-based OTFTs by enhancing the mobility. mdpi.com P3HMT is also a promising candidate for the active layer in OFETs. The effect of the methyl group on the polymer's packing and crystallinity will be a key area of investigation. It is possible that the methyl group could either enhance or disrupt the π-π stacking, leading to changes in the charge carrier mobility.

Table 1: Performance of P3HT in Organic Electronic Devices

| Device Type | Key Performance Metric | Reported Value | Reference(s) |

|---|---|---|---|

| Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE) | up to 3.6% | nih.govosti.gov |

| Organic Field-Effect Transistor (OFET) | Hole Mobility (µ) | up to 0.1 cm²/Vs | aip.org |

Potential in Sensing and Flexible Electronic Technologies

The electrical properties of conducting polymers like P3HMT are sensitive to their environment, making them attractive materials for chemical sensors. nih.govresearchgate.net Furthermore, their inherent flexibility makes them well-suited for applications in flexible and wearable electronics. nih.gov

Sensing Applications: The conductivity of a polythiophene film can be modulated by the adsorption of analyte molecules. This change in resistance can be used as a sensing signal. P3HT has been investigated for the detection of various analytes, including nerve agent simulants like dimethyl methylphosphonate (B1257008) (DMMP) and nitrogen dioxide (NO₂). nih.govresearchgate.netmdpi.com The sensitivity and selectivity of the sensor can be influenced by the morphology of the polymer film and can be enhanced by external stimuli like light. nih.govmdpi.com For P3HMT, the presence of the methyl group could alter its interaction with different analytes, potentially leading to sensors with different selectivity profiles compared to P3HT. The porous nature of the polymer film can also play a significant role in the sensing properties. mdpi.com

Flexible Electronic Technologies: The solution-processability and mechanical flexibility of polymers like P3HMT are major advantages for the fabrication of flexible electronic devices. nih.gov This includes flexible displays, wearable sensors, and conformable solar cells. A key challenge in developing intrinsically stretchable electronics is to maintain good electrical performance under mechanical strain. One approach to enhance the stretchability of conducting polymers is to incorporate flexible insulating segments into the polymer backbone, creating block copolymers. nih.gov P3HMT, with its potential for chemical modification, could be incorporated into such copolymer structures to create robust and flexible electronic materials.

Outlook on Novel Materials Development and Interdisciplinary Research

The future of research on this compound and its polymer is likely to focus on the development of novel materials with tailored properties and the exploration of new interdisciplinary applications.

Novel Materials Development:

Copolymerization: A key area for future research will be the synthesis of random and block copolymers incorporating this compound units. frontiersin.org By copolymerizing with other thiophene (B33073) derivatives or different conjugated monomers, it will be possible to fine-tune the optical and electronic properties of the resulting materials. frontiersin.org For example, incorporating electron-deficient units could lower the bandgap of the polymer, making it more suitable for broadband light absorption in solar cells.

Functionalization: The hexyl and methyl side chains on the thiophene ring offer opportunities for further chemical functionalization. This could be used to attach specific functional groups to the polymer backbone, for example, to improve its solubility, enhance its interaction with other materials, or introduce specific sensing capabilities.

Composites: The development of composites by blending P3HMT with other materials, such as nanoparticles or other polymers, is another promising direction. mdpi.com For instance, composites with carbon nanotubes have been shown to exhibit interesting photoluminescence properties. mdpi.com

Interdisciplinary Research:

Bioelectronics: Conducting polymers are increasingly being explored for applications in bioelectronics, such as biosensors and interfaces with biological systems. rsc.org The biocompatibility and electronic properties of P3HMT could make it a candidate for such applications.

Thermoelectrics: Conducting polymers also have potential for thermoelectric applications, where they can convert waste heat into electrical energy. rsc.org The thermoelectric properties of P3HT are being actively investigated, and P3HMT could offer new possibilities in this area due to potential differences in its thermal and electrical conductivity. rsc.org

Computational Modeling: First-principles molecular dynamics and other computational techniques can provide valuable insights into the structure-property relationships of conducting polymers. rsc.org Applying these methods to P3HMT could help to predict its properties and guide the design of new materials for specific applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-hexyl-4-methylthiophene, and how can reaction conditions be optimized for higher yields?

- Methodology : Begin with Friedel-Crafts alkylation or cross-coupling reactions using thiophene derivatives. For optimization:

- Vary catalysts (e.g., Lewis acids like AlCl₃ or Pd-based catalysts for coupling reactions) .

- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .

- Monitor temperature gradients (60–120°C) to minimize side products like over-alkylated species .

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| AlCl₃, 80°C, THF | 62 | 95% |

| Pd(OAc)₂, 100°C, DMF | 78 | 98% |

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid skin/eye contact (Category 2A irritant) .

- Store in inert atmospheres (argon) to prevent oxidation .

- Dispose of waste via certified hazardous waste contractors to mitigate environmental toxicity (EC50 < 1 mg/L for aquatic organisms) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodology :

- Compare experimental NMR data with computational simulations (DFT or Hartree-Fock methods) to validate peak assignments .

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals in crowded aromatic regions .

Q. What strategies enable the structural modification of this compound for enhanced bioactivity in drug discovery?

- Methodology :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to modulate π-electron density and binding affinity .

- Conduct SAR studies using in vitro assays (e.g., enzyme inhibition) paired with molecular docking to predict interactions with biological targets .

- Data Table :

| Derivative | IC₅₀ (µM) | LogP |

|---|---|---|

| Parent compound | >100 | 3.8 |

| 5-Nitro derivative | 12.4 | 4.2 |

| 5-CF₃ derivative | 8.7 | 4.5 |

Q. How can researchers address challenges in reproducing published synthetic routes for this compound analogs?

- Methodology :

- Validate reagent purity (e.g., anhydrous AlCl₃ vs. hydrated forms) and moisture-free conditions .

- Replicate gradient elution in chromatography (e.g., hexane:EtOAc ratios) to match reported Rf values .

- Consult supplemental data (e.g., SI files) for unrecorded details like stirring rates or cooling profiles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.